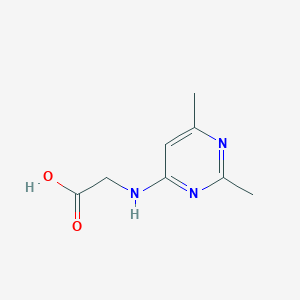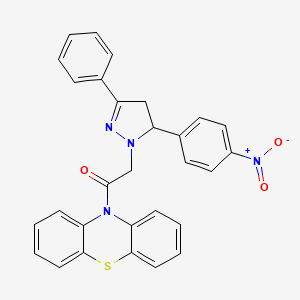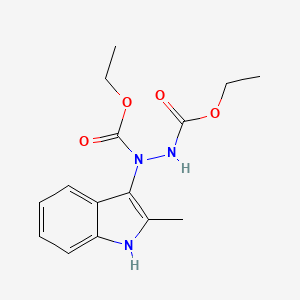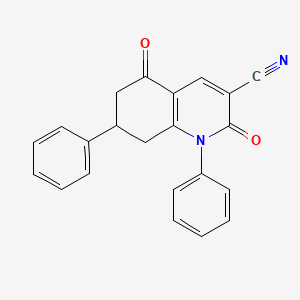
3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2,5-dioxo-1,7-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with active methylene compounds in the presence of ammonium acetate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
化学反応の分析
2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups attached to the quinoline core are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: This compound has a similar quinoline core but with different functional groups, leading to variations in its chemical and biological properties.
4,5-Dioxo-2,3-diaryl-5-diazo-6,6-dimethyl-4,5,6,7-tetrahydroindazole: Another related compound with a different core structure and functional groups, resulting in distinct reactivity and applications.
The uniqueness of 2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
特性
CAS番号 |
62370-58-5 |
|---|---|
分子式 |
C22H16N2O2 |
分子量 |
340.4 g/mol |
IUPAC名 |
2,5-dioxo-1,7-diphenyl-7,8-dihydro-6H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H16N2O2/c23-14-17-11-19-20(24(22(17)26)18-9-5-2-6-10-18)12-16(13-21(19)25)15-7-3-1-4-8-15/h1-11,16H,12-13H2 |
InChIキー |
JGJRFZGMAHVTLH-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C2=C1N(C(=O)C(=C2)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




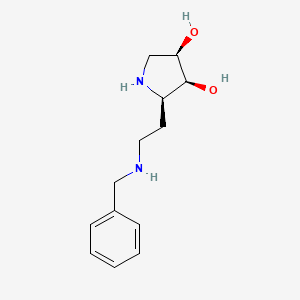
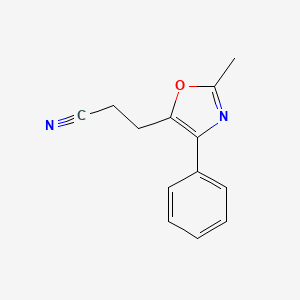

![2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B12901851.png)
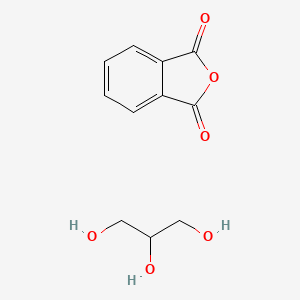
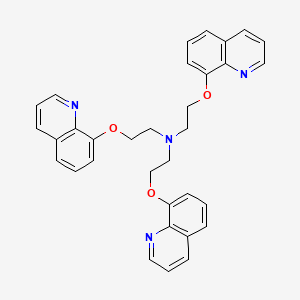
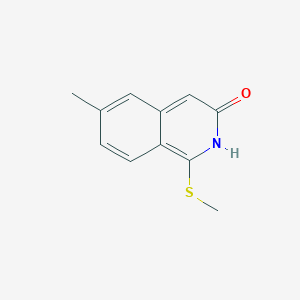
![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)
